2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester
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Overview
Description
2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester is an organic compound with a complex structure that includes an anthracene backbone substituted with carboxylic acid, amino, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The carboxylic acid groups are then introduced through oxidation reactions. Finally, esterification is carried out using methanol and an acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce aminoanthracenes.
Scientific Research Applications
2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3-Anthracenedicarboxylic acid: Lacks the amino and ester groups, making it less reactive in certain chemical reactions.
6-Amino-2,3-anthracenedicarboxylic acid: Contains the amino group but not the ester groups, affecting its solubility and reactivity.
Dimethyl anthracene-2,3-dicarboxylate: Lacks the amino group, which influences its biological activity and chemical properties.
Uniqueness
2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61415-74-5 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
dimethyl 6-aminoanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)15-8-12-5-10-3-4-14(19)7-11(10)6-13(12)9-16(15)18(21)23-2/h3-9H,19H2,1-2H3 |
InChI Key |
IOJHPRUTFGNPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=C3C=C(C=CC3=CC2=C1)N)C(=O)OC |
Origin of Product |
United States |
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